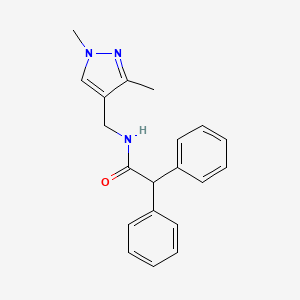
N-((1,3-ジメチル-1H-ピラゾール-4-イル)メチル)-2,2-ジフェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
科学的研究の応用
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential pharmacological effects are being explored for the development of new therapeutic agents.
準備方法
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
類似化合物との比較
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,6-hexanediamine:
1,3,4-oxadiazole derivatives containing a pyrazole moiety: These compounds have a different heterocyclic structure but share some similar biological activities.
The uniqueness of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide lies in its specific combination of the pyrazole ring and diphenylacetamide group, which may confer distinct pharmacological properties and applications.
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-18(14-23(2)22-15)13-21-20(24)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFVHWWOGNLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














